molecular formula C8H15NO B2620847 7-Azaspiro[3.5]nonan-2-ol CAS No. 784137-09-3

7-Azaspiro[3.5]nonan-2-ol

カタログ番号 B2620847
CAS番号: 784137-09-3
分子量: 141.214
InChIキー: PVJSBOUQBOTGEY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Azaspiro[3.5]nonan-2-ol, also known as 2-azabicyclo[3.3.1]nonan-7-ol, is a bicyclic compound containing a nitrogen atom in the bridging methylene group . It is a chiral molecule with two enantiomers and is commonly used as an intermediate in the synthesis of pharmaceutical compounds .


Synthesis Analysis

The synthesis of 7-Azaspiro[3.5]nonan-2-ol involves several steps . The process starts with N-Boc-4-piperidone as a raw material, followed by a Wittig reaction to prepare N-Boc-4-methylenepiperidine . Then, zinc/copper is used for the catalysis of trichloroacetyl chloride to carry out [2+2] cyclization for preparing N-Boc-7-azaspiro ketone .


Molecular Structure Analysis

The molecular formula of 7-Azaspiro[3.5]nonan-2-ol is C8H16ClNO . The molecular weight is 177.67 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Azaspiro[3.5]nonan-2-ol include a molecular weight of 177.67 . It is a solid at room temperature .

科学的研究の応用

Serotonergic System Modulation

7-Azaspiro[3.5]nonan-2-ol derivatives, such as buspirone, gepirone, and ipsapirone, have been investigated for their effects on the serotonergic system. Buspirone, in particular, is recognized for its affinity for the serotonin 1A receptor subtype, acting as a partial agonist. This mechanism is believed to contribute to its anxiolytic properties without the sedative and dependency issues associated with benzodiazepines. Research suggests potential therapeutic applications in various neuropsychiatric disorders, including anxiety, depression, substance abuse, and others linked to serotonergic system dysfunctions. These findings indicate that 7-Azaspiro[3.5]nonan-2-ol derivatives might be useful in treating a range of conditions beyond generalized anxiety disorder, such as depression and alcoholism, especially considering their favorable profile for long-term therapy and use in elderly patients (Conde López & Martínez Roig, 1992).

Antipsychotic and Antidepressant Augmentation

The pharmacological properties of 7-Azaspiro[3.5]nonan-2-ol derivatives have also been explored for their potential as augmentation agents in the treatment of major depressive disorder (MDD) and as part of the therapeutic regimen for schizophrenia. The addition of second-generation antipsychotics (SGAs), which may include derivatives of 7-Azaspiro[3.5]nonan-2-ol, has shown promise in treating treatment-resistant depression. These agents can enhance the efficacy of traditional antidepressants, offering a new avenue for individuals who do not respond to standard treatments. The evidence underscores the evolving role of SGAs, including 7-Azaspiro[3.5]nonan-2-ol derivatives, in managing MDD, particularly as augmentation strategies. Continued research is essential to fully understand their efficacy and safety profiles compared to other treatment options for resistant depression (McElroy et al., 2010).

Safety and Hazards

The safety information for 7-Azaspiro[3.5]nonan-2-ol includes hazard statements H302, H315, H319, H335, and precautionary statements P261, P305, P338, P351 .

特性

IUPAC Name

7-azaspiro[3.5]nonan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c10-7-5-8(6-7)1-3-9-4-2-8/h7,9-10H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVJSBOUQBOTGEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Azaspiro[3.5]nonan-2-ol

CAS RN

784137-09-3
Record name 7-azaspiro[3.5]nonan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。